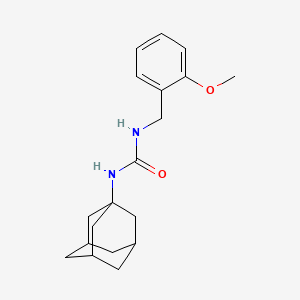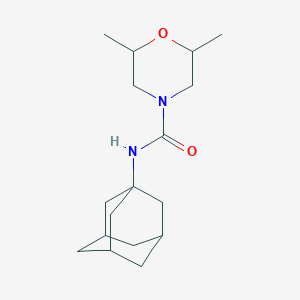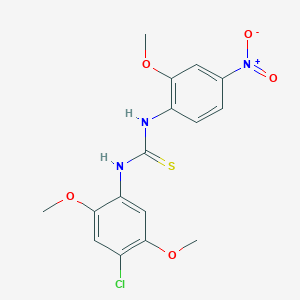![molecular formula C9H11ClN2O3S B4120998 N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4120998.png)
N~2~-[(4-chlorophenyl)sulfonyl]alaninamide
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]alaninamide, also known as Cl-amidine, is a potent and selective inhibitor of peptidylarginine deiminases (PADs). PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination. Cl-amidine has been shown to have potential therapeutic applications in various diseases, including rheumatoid arthritis, cancer, and multiple sclerosis.
Mecanismo De Acción
N~2~-[(4-chlorophenyl)sulfonyl]alaninamide works by inhibiting the activity of PADs, which are involved in the citrullination of proteins. Citrullination has been implicated in various diseases, including rheumatoid arthritis, cancer, and multiple sclerosis. By inhibiting PAD activity, this compound prevents the citrullination of proteins, which can lead to the development of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In rheumatoid arthritis, this compound has been shown to reduce the levels of citrullinated proteins in synovial fluid and joint tissues (Knight et al., 2013). In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells (Wang et al., 2015). In multiple sclerosis, this compound has been shown to reduce the levels of citrullinated myelin basic protein in the brains of animal models (Moscarello et al., 2013).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-[(4-chlorophenyl)sulfonyl]alaninamide is its potency and selectivity for PADs. This allows for specific inhibition of citrullination without affecting other cellular processes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]alaninamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to citrullination. Another direction is to develop more potent and selective inhibitors of PADs, which can improve the effectiveness of this compound and reduce its off-target effects. Additionally, research can focus on understanding the role of citrullination in normal cellular processes, which can provide insights into the development of new therapies.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]alaninamide has been extensively studied for its potential therapeutic applications in various diseases. In rheumatoid arthritis, this compound has been shown to reduce disease severity and joint inflammation in animal models (Knight et al., 2013). In cancer, this compound has been shown to inhibit tumor growth and metastasis in various cancer types (Wang et al., 2015). In multiple sclerosis, this compound has been shown to reduce disease severity and demyelination in animal models (Moscarello et al., 2013).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6(9(11)13)12-16(14,15)8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFXULKCWCQJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S*,4R*)-1-[(2-methyl-1,8-naphthyridin-3-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4120934.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4120938.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4120955.png)
![N-(4-fluorobenzyl)-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4120960.png)
![ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120965.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4120970.png)

![N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120983.png)
![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)methanol](/img/structure/B4120994.png)
![12-(2-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4121001.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]methanamine](/img/structure/B4121002.png)